molecular formula C19H21N5O5 B2934347 Ethyl 2-[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1, 2-h]purin-3-yl]acetate CAS No. 313549-58-5

Ethyl 2-[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1, 2-h]purin-3-yl]acetate

Cat. No.: B2934347
CAS No.: 313549-58-5
M. Wt: 399.407
InChI Key: IWRRYSKCBYSCNJ-UHFFFAOYSA-N
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Description

Ethyl 2-[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1, 2-h]purin-3-yl]acetate is a useful research compound. Its molecular formula is C19H21N5O5 and its molecular weight is 399.407. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

Research on compounds with similar complex structures, including substituted aryl meroterpenoids from red seaweed, has indicated potential antioxidant activities. These compounds have been studied for their ability to inhibit radical processes and chelate metal ions, suggesting their utility as lead molecules for antioxidant applications in pharmaceutical and food industries (Chakraborty, Joseph, Joy, & Raola, 2016). The study highlights the importance of structural analysis in understanding the activity levels of these compounds, which can be analogous to exploring the applications of the specified compound in similar domains.

Antimicrobial Activities

The synthesis and investigation of antimicrobial activities of various substituted compounds, such as 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, provide insights into the potential of complex molecules for combating microbial resistance. These compounds, characterized by specific substitutions and structural motifs, have been evaluated against a range of Gram-positive and Gram-negative bacteria, revealing structure-activity relationships that could guide the application of the specified compound in developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004).

Anti-Inflammatory and Cyclooxygenase Inhibition

Compounds derived from marine sources, such as the red seaweed Gracilaria opuntia, have been identified to possess significant anti-inflammatory activities. These activities are primarily attributed to their ability to inhibit pro-inflammatory enzymes like cyclooxygenase and lipoxygenase. The identification and characterization of such compounds underline the potential of structurally complex molecules in the development of new anti-inflammatory drugs or dietary supplements (Makkar & Chakraborty, 2018).

Synthetic Methodologies

The synthetic strategies employed to create complex molecules also hold significant scientific interest. For example, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives showcases the intricate steps involved in constructing molecules with potential pharmacological activities. Such methodologies not only contribute to the field of synthetic chemistry but also pave the way for the creation of new compounds with tailored properties for specific research applications (Mohamed, 2014).

Properties

IUPAC Name

ethyl 2-[6-(4-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O5/c1-4-29-14(25)11-24-17(26)15-16(21(2)19(24)27)20-18-22(9-10-23(15)18)12-5-7-13(28-3)8-6-12/h5-8H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRRYSKCBYSCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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